molecular formula C23H15ClN4O3 B2937291 3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034481-19-9

3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2937291
CAS No.: 2034481-19-9
M. Wt: 430.85
InChI Key: DQEFFOAJUUQAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a chlorophenyl group, an oxadiazolyl group, and a tetrahydroquinazoline dione group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Quinazolines and quinazolinone derivatives, which are part of the compound’s structure, are known to have a wide range of biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present .

Scientific Research Applications

Synthesis and Biological Applications

This compound, given its structural complexity, is part of a broader class of novel compounds synthesized for various biological applications. A study highlights the synthesis of novel binary and fused compounds based on lawsone, demonstrating antioxidant and antitumor activities. The spectral analysis confirmed the geometrical isomers of these compounds, emphasizing their potential in medical research for therapeutic applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Chemical Sensor Applications

Another fascinating application area is in the development of chemosensors. Research into 1,8-naphthalimide derivatives, containing similar structural motifs, has led to the creation of efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This capability is significant for environmental monitoring and analytical chemistry, showcasing the versatility of compounds with similar structural frameworks (Zhang, Zhang, Ding, & Gao, 2020).

Antimicrobial Agents

Compounds within this structural family have also been explored for their antimicrobial potential. One study outlines the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research provides a foundation for the development of new antibiotics and antimicrobial substances, critical in the fight against resistant bacterial strains (Desai, Shihora, & Moradia, 2007).

Antitumor Evaluation

Moreover, the antitumor properties of tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, which share a resemblance in chemical structure, were evaluated, revealing satisfactory activity against human tumor cell lines. This suggests that compounds with a similar molecular structure may hold potential in cancer therapy, underscoring the importance of chemical synthesis in the discovery of new therapeutic agents (Mahmoud et al., 2018).

Future Directions

The future research directions for this compound would likely depend on its biological activity. Given the wide range of activities observed for related compounds, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Properties

IUPAC Name

3-benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c24-18-9-5-4-8-16(18)20-26-21(31-27-20)15-10-11-17-19(12-15)25-23(30)28(22(17)29)13-14-6-2-1-3-7-14/h1-9,15,17,19H,10-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBRABADSWJGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4Cl)NC(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.